O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate
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Overview
Description
O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate is a chemical compound that belongs to the class of carbonodithioates. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the carbonodithioate group adds unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate typically involves the reaction of 1-methyl-2-oxopiperidine with carbon disulfide in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as sodium hydroxide or potassium hydroxide are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonodithioate group to thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydrogen atom in the carbonodithioate group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted carbonodithioates depending on the nucleophile used.
Scientific Research Applications
O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate involves its interaction with molecular targets through its carbonodithioate group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
O-Benzyl hydrogen carbonodithioate: Similar in structure but with a benzyl group instead of the piperidine ring.
O-Ethyl hydrogen carbonodithioate: Contains an ethyl group instead of the piperidine ring.
O-Phenyl hydrogen carbonodithioate: Features a phenyl group in place of the piperidine ring.
Uniqueness
O-(1-Methyl-2-oxopiperidin-3-yl) hydrogen carbonodithioate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
778533-58-7 |
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Molecular Formula |
C7H11NO2S2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
(1-methyl-2-oxopiperidin-3-yl)oxymethanedithioic acid |
InChI |
InChI=1S/C7H11NO2S2/c1-8-4-2-3-5(6(8)9)10-7(11)12/h5H,2-4H2,1H3,(H,11,12) |
InChI Key |
VFUIKAPPCSPQRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1=O)OC(=S)S |
Origin of Product |
United States |
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